molecular formula C10H14N2O3 B2967890 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1249323-93-0

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2967890
CAS RN: 1249323-93-0
M. Wt: 210.233
InChI Key: QRZATPQSQLYCFJ-UHFFFAOYSA-N
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Description

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, commonly known as Oxypurinol, is a chemical compound that belongs to the class of xanthine oxidase inhibitors. It is a metabolite of allopurinol and is widely used in scientific research for its ability to inhibit xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid. Oxypurinol has been extensively studied for its potential therapeutic applications in various diseases, including gout, hyperuricemia, and cardiovascular diseases.

Scientific Research Applications

Improved Synthesis Methods

Researchers have developed an improved synthesis method for 1H-pyrazole-4-carboxylic acid, significantly increasing its yield from 70% to 97.1%, indicating its potential for efficient production and application in various scientific research fields, including medicinal chemistry and material science (C. Dong, 2011).

Antiallergic Activity

Studies have demonstrated the antiallergic activity of pyrazole derivatives in animal models. Certain pyrazole-3-carboxylic acid derivatives exhibited significant antiallergic effects, suggesting their potential use in developing new antiallergic drugs (A. Nohara et al., 1985).

Functionalization Reactions

Functionalization reactions involving pyrazole-3-carboxylic acid and its derivatives have been explored, leading to a variety of compounds with potential applications in drug development and organic synthesis. These studies highlight the chemical versatility and potential of pyrazole derivatives in creating bioactive molecules (İ. Yıldırım et al., 2005).

Metal Organic Frameworks (MOFs)

Pyrazole-3,5-dicarboxylic acid, related to the pyrazole-4-carboxylic acid class, has been used in synthesizing metal-organic frameworks (MOFs) with various topologies. These MOFs have applications in gas storage, separation, and catalysis, demonstrating the broad utility of pyrazole derivatives in materials science (Jannick Jacobsen et al., 2018).

Electrochemiluminescence

Transition metal complexes with pyrazolecarboxylic acid derivatives have shown highly intense electrochemiluminescence (ECL). This property can be harnessed in developing ECL-based sensors and devices, indicating the potential of pyrazole derivatives in analytical chemistry and sensor technology (C. Feng et al., 2016).

Antimicrobial Activity

Chitosan Schiff bases derived from heteroaryl pyrazole derivatives have shown antimicrobial activity against a range of bacterial and fungal strains. These findings suggest that pyrazole derivatives can be functionalized to create effective antimicrobial agents, highlighting their potential in developing new antibiotics (A. Hamed et al., 2020).

properties

IUPAC Name

1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-5-11-12(7-9)6-8-1-3-15-4-2-8/h5,7-8H,1-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZATPQSQLYCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1249323-93-0
Record name 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
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